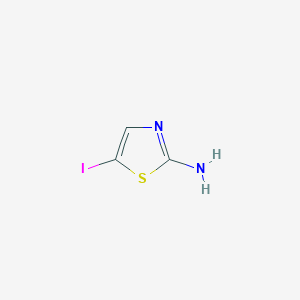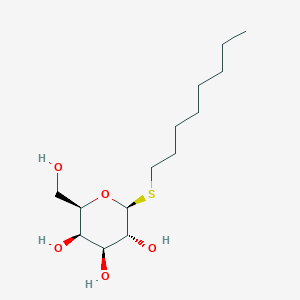
1,1-Dichloro-1-fluorobutane
Descripción general
Descripción
1,1-Dichloro-1-fluorobutane is an organofluorine compound with the molecular formula C4H7Cl2F It is a member of the alkyl halides family, characterized by the presence of halogen atoms (chlorine and fluorine) attached to a butane backbone
Mecanismo De Acción
Target of Action
As a haloalkane, it may interact with various biological molecules, potentially affecting cellular processes .
Mode of Action
As a haloalkane, it could potentially undergo nucleophilic substitution reactions with biological molecules, leading to changes in their structure and function .
Pharmacokinetics
The pharmacokinetics of 1,1-Dichloro-1-fluorobutane have been studied in rats. The compound is very volatile with a boiling point of 32°C . In vivo metabolic constants for the compound were determined using a physiologically based pharmacokinetic model . The compound was found to be metabolized to 2,2-dichloro-2-fluoroethanol, which was excreted in the urine as its glucuronide conjugate .
Result of Action
It is known that the compound contributes significantly to both ozone depletion and global warming when released into the environment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its release into the environment contributes to ozone depletion and global warming . It is a class 2 ozone-depleting substance and is undergoing a global phaseout from production and use under the Montreal Protocol .
Análisis Bioquímico
Cellular Effects
It is known that haloalkanes can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that haloalkanes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that 1,1-Dichloro-1-fluoroethane, a similar compound, is metabolized in human subjects to 2,2-dichloro-2-fluoroethanol, which is conjugated with glucuronic acid and excreted as its glucuronide in urine in a time- and exposure concentration-dependent manner
Métodos De Preparación
The synthesis of 1,1-Dichloro-1-fluorobutane typically involves the halogenation of butane derivatives. One common method is the hydrofluorination of 1,1-dichlorobutane using hydrogen fluoride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale halogenation processes, utilizing specialized reactors and continuous flow systems to optimize efficiency and safety .
Análisis De Reacciones Químicas
1,1-Dichloro-1-fluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various products, such as butanols or butenes.
Aplicaciones Científicas De Investigación
1,1-Dichloro-1-fluorobutane has diverse applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique properties make it valuable in the development of advanced materials, such as fluorinated polymers and coatings.
Pharmaceutical Research: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Comparación Con Compuestos Similares
1,1-Dichloro-1-fluorobutane can be compared with other similar compounds, such as:
1,1-Dichloro-1-fluoroethane: Both compounds are haloalkanes, but 1,1-Dichloro-1-fluoroethane has a shorter carbon chain and different physical properties.
1,1,1-Trichloro-2-fluoroethane: This compound has an additional chlorine atom, which affects its reactivity and applications.
1,1-Difluoro-1-chlorobutane:
Propiedades
IUPAC Name |
1,1-dichloro-1-fluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2F/c1-2-3-4(5,6)7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBZUPRNUSGSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)










